molecular formula C7H9N5S B1662405 Triapine CAS No. 236392-56-6

Triapine

Cat. No. B1662405
M. Wt: 195.25 g/mol
InChI Key: XMYKNCNAZKMVQN-NYYWCZLTSA-N
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Description

Triapine, also known as 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone or 3-AP, is a substance of interest for the treatment of cancer . It is a thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde . It presents an N-N-S array of donor sites that strongly bind iron, robbing iron-containing enzymes of their prosthetic group .


Synthesis Analysis

The main metabolic reactions of Triapine, observed by electrochemical oxidations, liver microsomes, and in vivo samples from mice, were dehydrogenation and hydroxylations . The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of Triapine .


Molecular Structure Analysis

Triapine is a thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde . It presents an N-N-S array of donor sites that strongly bind iron .


Chemical Reactions Analysis

The main metabolic reactions of Triapine were dehydrogenation and hydroxylations . The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of Triapine .


Physical And Chemical Properties Analysis

Triapine has a molecular weight of 195.24 g/mol and a molecular formula of C7H9N5S . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

1. Anticancer Activity

Triapine has been identified as a potent inhibitor of ribonucleotide reductase activity, showing significant anticancer activity. It is particularly effective against various cancer types, including leukemia, nasopharyngeal carcinoma, lung carcinoma, and ovarian carcinoma. In vivo studies demonstrate that Triapine is effective over a broad range of dosages and can be curative in some cases. Its combination with DNA-damaging agents results in synergistic inhibition of cancer, suggesting its potential in combination therapies for cancer treatment (Finch et al., 2000).

2. Enhanced Drug Delivery

Research has explored the use of nanoformulations to improve Triapine's pharmacokinetics and targeted delivery, particularly for solid cancers. Encapsulation of Triapine in nanoparticles and liposomes has shown to increase its efficacy in vivo, leading to significant increases in survival rates in animal models. This approach also addresses the issue of Triapine’s short plasma half-life, which limits its effectiveness in solid tumors (Fischer et al., 2016).

3. Apoptosis Induction in Cancer Cells

Studies have demonstrated that Triapine induces apoptosis in cancer cells, particularly in epithelial ovarian cancer. This effect is time- and dose-dependent and involves the activation of various apoptotic signals, including Bid activation and XIAP cleavage. The induction of apoptosis by Triapine suggests its potential as a therapeutic agent in cancer treatment (Alvero et al., 2006).

4. Radiosensitization in Cancer Therapy

Triapine has shown promise as a radiosensitizer. It enhances the sensitivity of cancer cells to radiation therapy, suggesting its potential use in conjunction with traditional cancer treatments. This radiosensitization effect is attributed to Triapine’s ability to inhibit DNA repair mechanisms in cancer cells, thereby increasing the efficacy of radiation therapy (Barker et al., 2006).

Safety And Hazards

Triapine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Triapine has been used in trials studying the treatment of various cancers, including leukemia, lung cancer, kidney cancer, prostate cancer, and pancreatic cancer . Future directions include optimizing, sequencing, and individualizing therapy . Key clinical trial recommendations for development included PRRT re-treatment, PRRT and immunotherapy combinations, PRRT and DNA damage repair inhibitor combinations, treatment for liver-dominant disease, treatment for PRRT-resistant disease, and dosimetry-modified PRRT .

properties

IUPAC Name

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYKNCNAZKMVQN-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/NC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893923
Record name 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triapine

CAS RN

143621-35-6
Record name Triapine
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Record name Triapine
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Record name 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide
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Record name OCX-0191
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Synthesis routes and methods

Procedure details

To a solution of 2-(1,3-dioxolanyl)-3-aminopyridine (0.80 g, 4.8 mmol) in 10 mL of ethanol, 8 mL of water and 2 mL of concentrated hydrochloric acid was added 0.48 g (5.3 mmol) of thiosemicarbazide. The mixture was stirred at room temperature overnight and refluxed for 1 h, cooled and filtered. The crude yellow hydrochloride salt was dissolved in 50 mL of hot water and filtered. To the hot filtrate was added 10 mL of 5% sodium bicarbonate solution. The mixture was stirred at room temperature for 1 h, filtered and washed with water, followed by ethanol to yield 3-amino-2-formylpyridine thiosemicarbazone. Yield: 0.72 g (77%); mp 240°-241° C. dec; MS m/e 194 (M+); 1H NMR (90 MHz, DMSO-d6) δ 6.48 (br s, 2H, 3-NH2, D2O exchangeable), 7.12 (m, 2H, 4-H and 6-H), 7.83 (dd, 1H, 5-H), 8.10 (br s, 2H, CSNH2, D2O exchangeable), 8.10 (s, 1H, 2-CH), 10.95 (s, 1H, NNH, D2O exchangeable). Anal. (C7H9N5S) C, H, N.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,550
Citations
Y Yu, J Wong, DB Lovejoy, DS Kalinowski… - Clinical Cancer …, 2006 - AACR
… -Fe(II) complex was significantly more active at inhibiting ribonucleotide reductase than free Triapine (20). Triapine did not remove Fe from the active site of R2 or p53R2. Instead, this …
Number of citations: 241 aacrjournals.org
RA Finch, MC Liu, AH Cory, JG Cory… - Advances in enzyme …, 1999 - Elsevier
Ribonucleotide reductase (EC 1.17. 4.1; RR) plays a central role in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair (1, 2) and there is a strong …
Number of citations: 281 www.sciencedirect.com
RA Finch, MC Liu, SP Grill, WC Rose, R Loomis… - Biochemical …, 2000 - Elsevier
… Triapine was more potent than hydroxyurea in inhibiting DNA synthesis in L1210 cells in vivo, and the effects of Triapine … from mice treated with Triapine was considerably longer than in …
Number of citations: 449 www.sciencedirect.com
CR Chitambar, WE Antholine - Antioxidants & redox signaling, 2013 - liebertpub.com
… One of the intents of this review is to add new insights for both Triapine and gallium-Triapine interactions in cells and to interpret them, but citations are used as examples and do not …
Number of citations: 64 www.liebertpub.com
J Shao, B Zhou, AJ Di Bilio, L Zhu, T Wang, C Qi… - Molecular cancer …, 2006 - AACR
… We report an investigation of the inhibitory effects of free Triapine and when bound to ferric … Triapine and Fe(III)-(3-AP). Cell proliferation assays indicate that the redox-active Triapine-Fe …
Number of citations: 204 aacrjournals.org
JJ Knox, SJ Hotte, C Kollmannsberger… - Investigational new …, 2007 - Springer
… agent Triapine has anti-tumor effects both in vitro and in vivo. In vitro, the IC 50 of Triapine for … Phase I clinical trials of Triapine were initiated in patients with advanced or metastatic solid …
Number of citations: 168 link.springer.com
FJ Giles, PM Fracasso, HM Kantarjian, JE Cortes… - Leukemia research, 2003 - Elsevier
… to Triapine, with four of the six lines demonstrating a GI 50 of <0.6 micromolar. In phase 1, solid tumor studies of Triapine … Therefore, a phase I study of Triapine administered by 96 h IV …
Number of citations: 111 www.sciencedirect.com
M Rejmund, A Mrozek-Wilczkiewicz, K Malarz… - PLoS …, 2018 - journals.plos.org
… In this research, we designed and obtained new Triapine analogs for the first time through … of Dp44mT, there were no similar studies for Triapine. Therefore, we tested di-substitution at …
Number of citations: 31 journals.plos.org
J Murren, M Modiano, C Clairmont, P Lambert… - Clinical cancer …, 2003 - AACR
Purpose: A Phase I study in patients with advanced cancer was conducted to determine the safety, pharmacokinetics, and maximum tolerated dose of Triapine, a new, potent small-…
Number of citations: 129 aacrjournals.org
CA Kunos, SP Ivy - Frontiers in oncology, 2018 - frontiersin.org
… of triapine–cisplatin–radiation to improve upon this finding by precisely targeting cervical cancer’s overactive RNR. Triapine’s … of clinical development of a triapine–cisplatin–radiation …
Number of citations: 35 www.frontiersin.org

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